molecular formula C10H13N3 B13328728 {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine

{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine

Cat. No.: B13328728
M. Wt: 175.23 g/mol
InChI Key: XKZYOXBVKXTVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an ethyl group at the 2-position and a methanamine (-CH2NH2) group at the 3-position.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

(2-ethylimidazo[1,2-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C10H13N3/c1-2-8-9(7-11)13-6-4-3-5-10(13)12-8/h3-6H,2,7,11H2,1H3

InChI Key

XKZYOXBVKXTVBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=CC=CC2=N1)CN

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Picolylamines

2-Picolylamines can undergo cyclization with nitroalkanes that are electrophilically activated to yield imidazo[1,5-a]pyridines, which are isomers of imidazo[1,2-a]pyridines. For example, 2-(aminomethyl)pyridine can be used as a starting material.

Direct Conversion of 2-Aminopyridine

2-Aminopyridine can be directly converted into 2,3-disubstituted imidazo[1,2-a]pyridines under harsh conditions, typically involving a solvent-free protocol at high temperatures (200-220 °C) in the presence of an acid catalyst.

Purification and Characterization Techniques

Chemical Reactions and Stability

{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine can undergo chemical reactions typical of amines and heterocycles. These reactions are typically conducted under controlled conditions (temperature, solvent choice) to maximize yield and selectivity.

Biological Activity and Applications

{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine has shown potential in various biological applications, including anticancer and antimicrobial activities. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications in oncology.

Chemical Reactions Analysis

Types of Reactions

{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at the 2- and 6-positions of the imidazo[1,2-a]pyridine core and modifications to the methanamine side chain. These variations significantly impact physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Biological Activity References
{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine 2-Ethyl, 3-methanamine C10H13N3 163.22* Hypothesized enhanced lipophilicity -
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine 6-Methyl, 2-(p-tolyl), N,N-dimethyl C18H21N3 279.38 Antimicrobial activity (broad-spectrum)
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)ethanamine 6-Methyl, 2-(p-tolyl), ethanamine side chain C17H19N3 265.35 Unknown activity; structural similarity
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine 2-(4-Fluorophenyl), 6-CF3 C15H10F4N3 308.26 High electronegativity from CF3 group
N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine 2-Methyl, N-methyl C10H13N3 163.22 Improved solubility vs. primary amine

Physicochemical Properties

  • Solubility : N,N-Dimethylation (e.g., ) reduces polarity, enhancing organic solubility but possibly limiting aqueous bioavailability.

Biological Activity

{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antitubercular effects. The unique nitrogen-containing heterocyclic structure contributes to their pharmacological versatility. Recent studies have highlighted their potential as therapeutic agents against various diseases, particularly tuberculosis (TB) and cancer .

Antitubercular Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine, exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study synthesized a series of imidazo[1,2-a]pyridine carboxamides that demonstrated potent in vitro activity with minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains . The mechanism of action involves targeting the cytochrome bc1 complex in Mtb, crucial for ATP synthesis.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance, the introduction of various substituents at specific positions on the ring can enhance potency and selectivity against target pathogens. Compounds with larger lipophilic groups have shown improved activity profiles .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine have been evaluated in several studies. Key findings include:

PropertyValue
Molecular Weight175.23 g/mol
Plasma Protein Binding99.89% (human)
CYP InhibitionCYP1A2: 26.3%, CYP3A4: 52.2%
Hepatocyte Stability0.19% remaining after 2 hours (human)

These results suggest that while the compound exhibits high plasma protein binding and some CYP enzyme inhibition, its stability in liver microsomes indicates potential metabolic challenges .

Case Study 1: Antitubercular Efficacy

In a recent study, a series of imidazo[1,2-a]pyridine derivatives were tested against Mtb H37Rv and multidrug-resistant strains. The compound {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine was part of this evaluation and showed promising results with an MIC below 0.01 μg/mL against resistant strains .

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives in models of inflammation induced by microbial infection. The results indicated that these compounds could significantly reduce inflammatory markers and cytokine levels in vitro and in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine, and how can reaction conditions be tailored to improve yields?

  • Methodology : A common approach involves Mannich-type reactions or Suzuki cross-coupling for imidazo[1,2-a]pyridine scaffolds. For example, dimethylamine and formaldehyde in acetic acid at 50–55°C achieved a 91.6% yield for a structurally similar compound, with purification via pH adjustment and solvent extraction . Reaction optimization should focus on temperature control, stoichiometry of reagents (e.g., 1.2 equivalents of dimethylamine), and post-reaction workup (e.g., sodium hydroxide for neutralization). TLC or HPLC monitoring ensures reaction completion .

Q. How can researchers confirm the structural identity and purity of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine?

  • Methodology : Use a combination of analytical techniques:

  • 1H NMR : Peaks for ethyl (δ ~1.2–1.4 ppm) and methanamine (δ ~3.8–4.0 ppm) groups validate the structure. Aromatic protons in the imidazo[1,2-a]pyridine ring appear between δ 7.0–8.5 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 206.2) confirm molecular weight .
  • IR spectroscopy : Stretching frequencies for amine (2800–3400 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) bonds provide functional group verification .

Q. What computational tools are recommended to predict physicochemical properties like log P and solubility?

  • Methodology : Utilize consensus models for accuracy. For example:

  • Log P : Average predictions from XLOGP3 (atomistic), iLOGP (physics-based), and SILICOS-IT (fragmental) methods. A related compound showed a consensus log P of 3.4, indicating moderate lipophilicity .
  • Solubility : ESOL or Ali models estimate aqueous solubility (e.g., –4.44 log S for moderate solubility). Experimental validation via shake-flask methods is advised to resolve discrepancies between computational tools .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine for target selectivity?

  • Methodology :

  • Scaffold modification : Replace the ethyl group with trifluoromethyl to enhance metabolic stability or electron-withdrawing effects, as demonstrated in analogues of imidazo[1,2-a]pyridines .
  • Substituent analysis : Compare bioactivity of 2-ethyl vs. 2-methyl derivatives using enzymatic assays (e.g., COX-2 inhibition) to evaluate steric and electronic impacts .
  • Computational docking : Model interactions with target proteins (e.g., kinases or CYP450 enzymes) to prioritize substituents that improve binding affinity .

Q. What strategies address contradictions in metabolic stability data for imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • CYP inhibition profiling : Use recombinant CYP enzymes (e.g., CYP1A2, CYP3A4) to assess inhibition potency. A related compound showed inhibitory activity against CYP1A2, 2C19, 2D6, and 3A4, suggesting potential drug-drug interactions .
  • Microsomal stability assays : Compare hepatic clearance rates in human vs. rodent microsomes to identify species-specific metabolism. Adjust substituents (e.g., fluorination) to block metabolic hotspots .

Q. How can researchers resolve discrepancies between predicted and experimental solubility data?

  • Methodology :

  • Multi-method validation : Compare computational predictions (ESOL, SILICOS-IT) with experimental shake-flask or HPLC-UV measurements. For example, SILICOS-IT predicted –5.89 log S for a compound, but experimental data showed –4.44 log S, highlighting model limitations .
  • Salt/cocrystal formation : Improve solubility via hydrochloride salt preparation, as demonstrated for similar amines with >95% purity after recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.